2-Bromo-3,4-dichloro-6-fluorobenzaldehyde
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Overview
Description
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of a precursor benzaldehyde compound. For instance, starting with 3,4-dichlorobenzaldehyde, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Fluorination can be carried out using a fluorinating agent such as Selectfluor or by halogen exchange reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions to form Schiff bases or other derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted benzaldehydes.
Oxidation Products: 2-Bromo-3,4-dichloro-6-fluorobenzoic acid.
Reduction Products: 2-Bromo-3,4-dichloro-6-fluorobenzyl alcohol.
Scientific Research Applications
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-dichloro-6-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the aldehyde group, which can react with nucleophiles to form various products. The halogen atoms can also participate in halogen bonding, influencing the reactivity and interactions of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 3-Bromo-2,4-dichlorobenzaldehyde
- 2-Bromo-3,4,5,6-tetrafluorobenzaldehyde
Uniqueness
2-Bromo-3,4-dichloro-6-fluorobenzaldehyde is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C7H2BrCl2FO |
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Molecular Weight |
271.89 g/mol |
IUPAC Name |
2-bromo-3,4-dichloro-6-fluorobenzaldehyde |
InChI |
InChI=1S/C7H2BrCl2FO/c8-6-3(2-12)5(11)1-4(9)7(6)10/h1-2H |
InChI Key |
MMOLSRAISVYFDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Br)C=O)F |
Origin of Product |
United States |
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